3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One
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Overview
Description
- This compound is a small molecule with the chemical formula C₂₂H₁₉N₇O.
- It belongs to the class of organic compounds known as benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring.
- Benzimidazoles have diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- imidazoles can be synthesized through various methods, including N-heterocyclic carbene (NHC)-catalyzed protocols.
- For example, NHCs can catalyze the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines using tert-butylhydroperoxide as an oxidant .
Chemical Reactions Analysis
- The compound may undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions and substituents.
Scientific Research Applications
- Research on this compound is limited, but its potential applications span several fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Assessing its pharmacological properties.
Industry: Potential use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains elusive due to limited data.
- It likely interacts with molecular targets, possibly including the insulin-like growth factor 1 receptor (IGF1R) .
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons or similar compounds with the exact structure.
- Researchers may need to explore related benzimidazoles or pyridine-containing molecules for comparative studies.
Properties
Molecular Formula |
C22H19N7O |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(6-imidazol-1-yl-4-methyl-1H-benzimidazol-2-yl)-4-(pyridin-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C22H19N7O/c1-14-10-16(29-9-8-23-13-29)11-18-20(14)28-21(27-18)19-17(5-7-25-22(19)30)26-12-15-4-2-3-6-24-15/h2-11,13H,12H2,1H3,(H,27,28)(H2,25,26,30) |
InChI Key |
GLTRPHMPCVLOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC4=CC=CC=N4)N5C=CN=C5 |
Origin of Product |
United States |
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